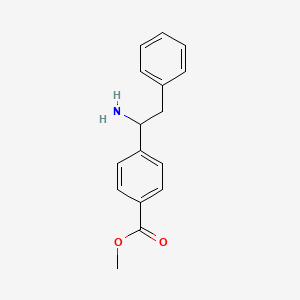

Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

methyl 4-(1-amino-2-phenylethyl)benzoate |

InChI |

InChI=1S/C16H17NO2/c1-19-16(18)14-9-7-13(8-10-14)15(17)11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3 |

InChI Key |

PLMLBEQJFLSHSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Another approach involves the reaction of 4-(1-amino-2-phenylethyl)benzoic acid with methanol in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC). This method allows for the formation of the methyl ester without the need for an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and faster reaction times. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, and sulfonation with sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols or other reduced products.

Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among benzoic acid methyl ester derivatives lie in their substituents:

Key Observations

Hydroxy and acetyl groups (e.g., ) improve water solubility but reduce metabolic stability due to susceptibility to hydrolysis.

Synthetic Routes: Most analogs are synthesized via esterification (e.g., methyl ester formation) followed by substitution reactions (e.g., nitration, reduction, or coupling) . The target compound’s 1-amino-2-phenylethyl group likely requires a multi-step synthesis involving phenyl Grignard reagents or reductive amination.

Biological Activity: Compounds with amino groups (e.g., ) show anti-tumor activity against gastric, liver, and lung cancer cell lines. The target compound’s phenyl group may amplify this effect through enhanced binding to hydrophobic protein pockets.

Biological Activity

Benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester, also known as methyl 4-{[(2-phenylethyl)amino]methyl}benzoate, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant data and findings.

Chemical Structure and Properties

The compound's structure features a benzoic acid derivative with an aminoethyl side chain, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 273.34 g/mol.

Antimicrobial Properties

Research indicates that benzoic acid derivatives often exhibit antimicrobial activity. The specific compound has been studied for its potential effects against various microbial strains. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, although detailed mechanisms remain to be elucidated.

Anticancer Activity

The anticancer potential of methyl 4-{[(2-phenylethyl)amino]methyl}benzoate has garnered attention in recent studies. Investigations have shown that compounds with similar structures can induce apoptosis in cancer cells by influencing pathways related to cell survival and proliferation. The phenylethylamine moiety is thought to play a critical role in interacting with cellular targets, potentially leading to cytotoxic effects against tumor cells .

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve:

- Interaction with Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding: It could bind to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Modulation: Some studies suggest that it may alter oxidative stress levels within cells, which can affect cell viability and function .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 4-{[(2-phenylethyl)amino]methyl}benzoate against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting a promising antimicrobial profile. The Minimum Inhibitory Concentration (MIC) was determined for various pathogens, revealing effective concentrations for clinical relevance.

| Microbial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 12 |

| Candida albicans | 75 | 14 |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 20 μM. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (Breast) | 25 | 30 |

| HeLa (Cervical) | 20 | 45 |

| A549 (Lung) | 30 | 25 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing benzoic acid, 4-(1-amino-2-phenylethyl)-, methyl ester?

- Methodological Answer : A plausible route involves multi-step functionalization of the benzoic acid backbone. First, introduce the 1-amino-2-phenylethyl group via nucleophilic substitution or reductive amination of a pre-functionalized intermediate (e.g., 4-(bromomethyl)benzoic acid). Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the methyl ester. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures removal of unreacted amines or esterification byproducts .

- Key Characterization : Confirm intermediate structures using -NMR and -NMR to verify substituent positions. Monitor esterification completion via FT-IR (disappearance of carboxylic acid O–H stretch at ~2500–3300 cm⁻¹).

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) and compare with theoretical molecular weight (e.g., calculated via PubChem or NIST Chemistry WebBook ).

- Nuclear Magnetic Resonance (NMR) : Assign -NMR signals for the methyl ester (δ ~3.8–3.9 ppm, singlet) and aromatic protons (δ ~6.8–7.5 ppm, multiplet). The 1-amino-2-phenylethyl group will show distinct splitting patterns for the ethyl chain and aromatic protons.

- Chromatography : Compare retention indices with structurally similar benzoic acid esters (e.g., methyl 4-methylbenzoate, retention index 1.81 ) using GC-MS or HPLC.

Advanced Research Questions

Q. What strategies can elucidate the role of the 1-amino-2-phenylethyl substituent in modulating biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing the phenyl group with alkyl chains or halogens) and compare their bioactivity in assays such as cytotoxicity (MTT assay) or apoptosis (Annexin V/PI staining).

- Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the amino-phenylethyl group and target proteins (e.g., kinases or apoptosis regulators). Validate predictions with mutagenesis studies .

Q. How can researchers address contradictions in spectroscopic or chromatographic data during characterization?

- Methodological Answer :

- Cross-Validation : Use orthogonal techniques (e.g., -NMR and LC-MS) to confirm peak assignments. For example, ambiguous aromatic proton signals can be resolved via -NAPT (non-uniformly sampled 2D NMR).

- Thermal Analysis : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess purity and identify decomposition patterns that may affect spectral interpretations .

Q. What experimental designs are suitable for studying the compound’s potential anticancer mechanisms?

- Methodological Answer :

- Apoptosis Pathways : Treat cancer cell lines (e.g., HeLa or MCF-7) with the compound and quantify caspase-3/7 activation (luminescent assay) and mitochondrial membrane potential (JC-1 staining). Compare results with triazole-containing analogs known to induce apoptosis via NF-κB inhibition .

- Oxidative Stress Profiling : Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and correlate with antioxidant enzyme activity (e.g., catalase, SOD) to evaluate redox-mediated cytotoxicity.

Notes on Data Interpretation

- Conflicting Bioactivity Data : If SAR studies show inconsistent activity trends, consider metabolic stability (e.g., hepatic microsome assays) or cellular uptake differences (e.g., LC-MS quantification of intracellular concentrations).

- Spectral Artifacts : For unexpected MS fragments, perform tandem MS/MS to distinguish between true molecular ions and adducts (e.g., sodium or potassium adducts).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.